molecular formula C20H18ClNO2 B1393923 2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-65-8

2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No. B1393923
M. Wt: 339.8 g/mol
InChI Key: IUPGOOPFBVODAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride (IPPMQC) is a compound of interest in the scientific research community. It is a synthetic compound that has been studied for its potential applications in numerous areas, including as a reagent in chemical synthesis, as a pharmaceutical drug, and as a functional material. IPPMQC has been studied extensively in the past few decades, and it is now accepted as a useful and versatile compound in the scientific community.

Scientific Research Applications

  • Suzuki–Miyaura Coupling

    • This compound could potentially be used in the field of organic chemistry , specifically in Suzuki–Miyaura coupling reactions . This is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling boron compounds with organic halides.
    • The Suzuki–Miyaura coupling reaction is widely applied in the synthesis of biaryls, which are important structural units in pharmaceuticals and organic materials .
    • The reaction typically involves a palladium catalyst, a base, and an organic halide. The boron compound acts as a nucleophile, transferring an organic group to the palladium catalyst .
    • The outcomes of this reaction can vary greatly depending on the specific reagents used, but it generally allows for the efficient and selective synthesis of biaryls .
  • Organic Synthesis

    • This compound could be used in the field of organic synthesis .
    • It could serve as a building block in the synthesis of complex organic molecules .
    • The methods of application would depend on the specific synthesis pathway and the desired end product .
    • The outcomes of such syntheses could include a wide range of organic compounds, which could have applications in various fields such as pharmaceuticals, materials science, and chemical biology .
  • Medicinal Chemistry

    • Another potential application is in the field of medicinal chemistry .
    • Compounds with similar structures are often used in the development of new drugs .
    • The methods of application would involve various stages of drug discovery and development, including target identification, lead optimization, and preclinical testing .
    • The outcomes could potentially include the discovery of new therapeutic agents for various diseases .

properties

IUPAC Name

8-methyl-2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-12(2)24-15-8-5-7-14(10-15)18-11-17(20(21)23)16-9-4-6-13(3)19(16)22-18/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPGOOPFBVODAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC(C)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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